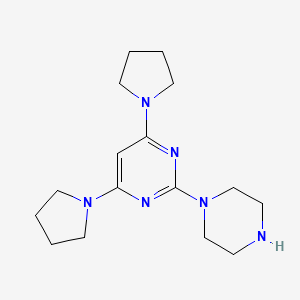
2-(1-Piperazinyl)-4,6-bis(pyrrolidino)pyrimidine
Cat. No. B8018395
M. Wt: 302.42 g/mol
InChI Key: MVCQTGODWFNGIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05510345
Procedure details


A mixture of 10.0 g (34.7 mmoles) of 2-chloro-2,6-bis(pyrrolidino)pyrimidine, 11.95 g (138.8 mmoles) of piperazine and 150 ml of N-ethylmorpholine is boiled under reflux under nitrogen for 25 hours, then the solvent and excess piperazine are distilled off under environmental pressure. After adding 100 ml of water to the residue, water is distilled off until the head temperature reaches 100° C. After cooling down, the residue is distributed between 200 ml of chloroform and 30 ml of 10% sodium hydroxide solution. After separation the organic phase is washed 4 times with 50 ml of water each, then dried and evaporated. The evaporation residue is purified by chromatography on a silica gel column. By using a 9:1 mixture of chloroform and methanol as eluent and recrystallizing the product from hexane, the title compound is obtained in a yield of 8.54 g (81.4%), m.p.: 152°-160° C.
Name
2-chloro-2,6-bis(pyrrolidino)pyrimidine
Quantity
10 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1([N:13]2[CH2:17][CH2:16][CH2:15][CH2:14]2)[N:7]=[CH:6][CH:5]=[C:4]([N:8]2[CH2:12][CH2:11][CH2:10][CH2:9]2)[NH:3]1.[NH:18]1[CH2:23][CH2:22]N[CH2:20][CH2:19]1.C([N:26]1CCOCC1)C>>[N:13]1([C:2]2[N:7]=[C:6]([N:18]3[CH2:23][CH2:22][CH2:20][CH2:19]3)[CH:5]=[C:4]([N:8]3[CH2:12][CH2:11][CH2:10][CH2:9]3)[N:3]=2)[CH2:17][CH2:16][NH:26][CH2:15][CH2:14]1
|
Inputs


Step One
|
Name
|
2-chloro-2,6-bis(pyrrolidino)pyrimidine
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1(NC(=CC=N1)N1CCCC1)N1CCCC1
|
|
Name
|
|
|
Quantity
|
11.95 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCNCC1
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N1CCOCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux under nitrogen for 25 hours
|
|
Duration
|
25 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent and excess piperazine are distilled off under environmental pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After adding 100 ml of water to the residue, water
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
is distilled off until the head temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaches 100° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling down
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After separation the organic phase
|
WASH
|
Type
|
WASH
|
|
Details
|
is washed 4 times with 50 ml of water each,
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The evaporation residue is purified by chromatography on a silica gel column
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a 9:1 mixture of chloroform and methanol as eluent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallizing the product from hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCNCC1)C1=NC(=CC(=N1)N1CCCC1)N1CCCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
